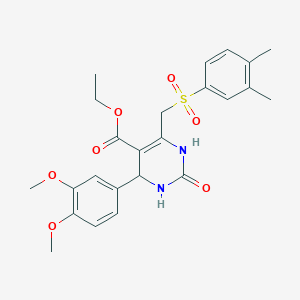![molecular formula C12H16ClF3N2O B2961448 2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride CAS No. 2097937-66-9](/img/structure/B2961448.png)
2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as P4MTP, this compound is synthesized through a complex process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Copper-Catalyzed Reactions for Piperidine Derivatives
A study by Crotti, Berti, and Pineschi (2011) demonstrated a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using copper(II) triflate under mild conditions. This method provides a valuable building block for synthesizing new polyfunctionalized piperidine derivatives with unconventional substitution patterns, highlighting the potential for creating structurally similar compounds to the one for diverse applications (Crotti, Berti, & Pineschi, 2011).
Synthetic Bacteriochlorins with Spiro-Piperidine Motifs
Another study explored the incorporation of spiro-piperidine units in synthetic bacteriochlorins for improving their photophysical properties. This design enables tailoring the bacteriochlorins' polarity, potentially useful in photodynamic therapy and as near-infrared absorbers. The spiro-piperidinyl moiety does not significantly alter the decay pathways of the lowest singlet excited state of the bacteriochlorin, maintaining its spectral properties while allowing for functional derivatization (Kanumuri Ramesh Reddy et al., 2013).
Antimicrobial and Antifungal Applications
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with potential antimicrobial activity. These compounds were tested for their effectiveness against various strains of bacteria and fungi, showing variable and modest activity. This study's methodology could be applicable for developing antimicrobial agents based on the structure of "2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride" (Patel, Agravat, & Shaikh, 2011).
Insecticidal Properties
Research by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) on pyridine derivatives, including piperidinium compounds, found significant insecticidal activities against cowpea aphids. This indicates the potential of structurally related compounds to serve as effective insecticides, suggesting an avenue for the application of "this compound" in pest control (Bakhite et al., 2014).
Propiedades
IUPAC Name |
2-(piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-8-9-4-6-16-7-5-9;/h1-3,9,16H,4-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFLVXTYVXSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

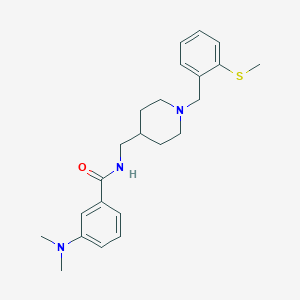
![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)
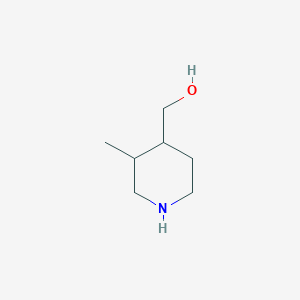
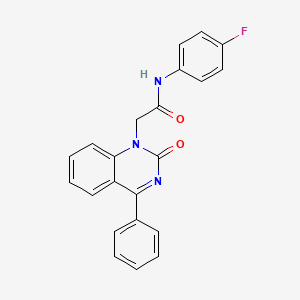
![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)
![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)
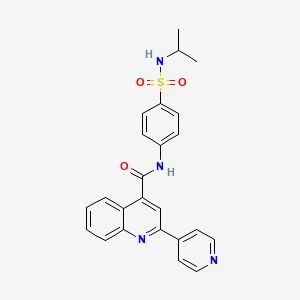
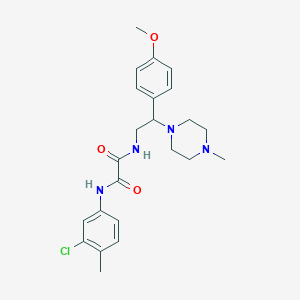
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)
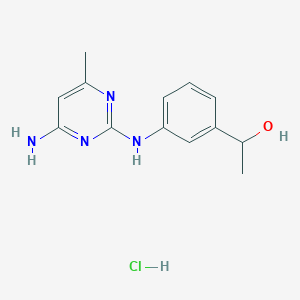

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)
